molecular formula C17H20N2 B14753488 N,N'-Bis(2-phenylethyl)methanimidamide hydrate CAS No. 2303-90-4

N,N'-Bis(2-phenylethyl)methanimidamide hydrate

Cat. No.: B14753488
CAS No.: 2303-90-4
M. Wt: 252.35 g/mol
InChI Key: GWUULIATRPRDHP-UHFFFAOYSA-N
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Description

N,N’-Bis(2-phenylethyl)methanimidamide hydrate: is a chemical compound with the molecular formula C17H20N2 It is a derivative of methanimidamide, where two phenylethyl groups are attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-phenylethyl)methanimidamide hydrate typically involves the reaction of methanimidamide with phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(2-phenylethyl)methanimidamide hydrate may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical reactions. The product is then purified using techniques such as crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-phenylethyl)methanimidamide hydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens or alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N,N’-Bis(2-phenylethyl)methanimidamide hydrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-phenylethyl)methanimidamide hydrate involves its interaction with specific molecular targets. The phenylethyl groups allow the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular processes through these interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2,4-dimethylphenyl)methanimidamide: Similar structure but with dimethylphenyl groups.

    Phenformin hydrochloride: Contains a phenylethyl group and is used in medicine.

    Buformin hydrochloride: Another biguanide derivative with similar properties.

Uniqueness

N,N’-Bis(2-phenylethyl)methanimidamide hydrate is unique due to its specific phenylethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

2303-90-4

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

N,N'-bis(2-phenylethyl)methanimidamide

InChI

InChI=1S/C17H20N2/c1-3-7-16(8-4-1)11-13-18-15-19-14-12-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,18,19)

InChI Key

GWUULIATRPRDHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC=NCCC2=CC=CC=C2

Origin of Product

United States

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